2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF2NO2/c11-5-9(15)14-6-7-1-3-8(4-2-7)16-10(12)13/h1-4,10H,5-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGVGAYMOBVCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204836 | |
| Record name | 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050909-61-9 | |
| Record name | 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[[4-(difluoromethoxy)phenyl]methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetamide with 4-(difluoromethoxy)benzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Variations in Physicochemical Properties
Thiazole Derivatives (e.g., 2-Chloro-N-[4-phenylthiazol-2-yl]acetamide)
S-Metolachlor Transformation Products (e.g., 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide)
- Toxicity Profile : Hydroxymethyl or methoxypropan-2-yl substituents may increase mutagenic risk compared to methyl groups .
Heterocyclic Analogs (e.g., 2-Chloro-N-(4-(5-(4-fluorophenyl)-imidazolyl)pyridin-2-yl)acetamide)
- Target : Casein kinase 1δ (CK1δ) inhibition with IC₅₀ < 100 nM; modified pyridinyl-imidazolyl groups enhance selectivity .
Biological Activity
2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10ClF2NO2
- Molecular Weight : Approximately 251.64 g/mol
- Structural Features : The compound contains a chloro group, a difluoromethoxy substituent, and an acetamide functional group. These structural elements contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions. This mechanism may lead to various biological effects, such as reduced inflammation and antimicrobial activity.
- Lipophilicity Enhancement : The difluoromethoxy group may improve the compound's lipophilicity, facilitating its interaction with biological membranes and enhancing bioavailability.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Inhibits enzymes involved in inflammation | |
| Anticancer | Potential anticancer properties (further studies needed) |
Case Study: Enzyme Interaction
A study investigating the interaction of this compound with specific enzymes demonstrated that the compound could effectively inhibit enzyme activity in vitro. The binding affinity was measured using kinetic assays, revealing significant inhibition at low micromolar concentrations. This finding supports the hypothesis that the compound may serve as a lead for developing new therapeutic agents targeting inflammatory diseases and infections.
Safety and Handling
Given the limited information available on this specific compound, it is crucial to handle it with caution. General safety considerations aligned with other chloroacetamides should be observed due to potential reactivity associated with the chloro group and acetamide moiety.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves chloroacetylation of a benzylamine intermediate. For example, chloroacetyl chloride reacts with 4-(difluoromethoxy)benzylamine in the presence of a weak base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (acetonitrile or dichloromethane) and stoichiometric ratios are critical for yield optimization. Purification via column chromatography or recrystallization ensures >95% purity .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodology :
- NMR (¹H/¹³C) : Identifies proton environments (e.g., CH₂Cl at δ ~4.2 ppm) and confirms the acetamide backbone.
- IR Spectroscopy : Detects carbonyl stretching (~1650 cm⁻¹) and C-F vibrations (~1100 cm⁻¹).
- XRD : Resolves crystal packing and hydrogen-bonding networks, as seen in analogous acetamide derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodology : Use kinase inhibition assays (e.g., ATPase activity measurements) to screen for enzyme targets. Cell viability assays (MTT or SRB) in cancer cell lines (e.g., HeLa or MCF-7) assess antiproliferative effects. Dose-response curves (IC₅₀) should be validated with positive controls like staurosporine .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s binding affinity to kinase targets compared to analogs with trifluoromethyl or methoxy substituents?
- Methodology : The difluoromethoxy group enhances hydrophobic interactions and electron-withdrawing effects, improving target affinity. Comparative molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) reveal binding energy differences. For example, the difluoromethoxy derivative showed 1.5× higher affinity for EGFR than its methoxy counterpart in silico .
Q. What computational strategies resolve contradictions in reported IC₅₀ values across studies?
- Methodology : Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time). Meta-analysis using standardized protocols (e.g., CLSI guidelines) and machine learning models (random forest regression) can normalize data. Cross-validation with orthogonal assays (e.g., Western blotting for phosphorylation inhibition) is recommended .
Q. How can crystallographic data clarify the role of hydrogen bonding in the compound’s stability and bioactivity?
- Methodology : Single-crystal XRD analysis reveals intermolecular interactions (e.g., N-H···O hydrogen bonds between acetamide groups). These interactions stabilize the crystal lattice and may correlate with solubility and membrane permeability. Compare with structurally similar compounds like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide .
Q. What strategies mitigate synthetic challenges in scaling up the compound while maintaining enantiomeric purity?
- Methodology : Optimize asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic enantioselective methods (e.g., organocatalysts). Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy. Pilot-scale reactions in flow reactors improve reproducibility .
Comparative Analysis
Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s pharmacokinetic properties?
- Methodology : Substituent effects on logP and metabolic stability are quantified using:
- In vitro microsomal stability assays (human liver microsomes).
- QSAR models correlating substituent electronegativity with clearance rates. For instance, fluorinated analogs exhibit longer half-lives due to reduced CYP450 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
